Xylomollin

Description

Contextualization within Natural Products Chemistry and Limonoid Biosynthesis

Xylomollin's study is contextualized within natural products chemistry due to its isolation from plant sources and its distinct chemical structure. While primarily discussed in the context of its own unique classification, its origin from the Xylocarpus genus, which is known for producing limonoids, places it in proximity to research on this class of triterpenoids benthamopen.comcapes.gov.brresearchgate.net. Limonoid biosynthesis typically involves the oxidative cleavage of a tetracyclic triterpenoid (B12794562) precursor, such as tirucallane (B1253836) or euphane, followed by a series of modifications and rearrangements benthamopen.comfrontiersin.org. Although this compound is classified differently, understanding the biosynthetic machinery present in its source organisms, such as Xylocarpus molluscensis, which also produce limonoids, can provide valuable context for investigating this compound's own formation pathway google.com. Research into limonoid biosynthesis continues to uncover complex enzymatic transformations and novel intermediates benthamopen.comfrontiersin.org.

Historical Overview of this compound Discovery and Initial Characterization

This compound was first reported and its structure elucidated in 1976 by Kubo, Miura, and Nakanishi acs.orgnih.gov. It was isolated from the unripened fruit of the East African tree Xylocarpus molluscensis (Meliaceae) google.comnih.gov. This initial characterization established its chemical formula as C₁₂H₁₈O₇ and provided the foundational structural information nih.govontosight.ai. The discovery of this compound contributed to the ongoing exploration of the chemical constituents of the Xylocarpus genus and the Meliaceae family, known for their diverse array of natural products capes.gov.brresearchgate.netsci-hub.se.

Classification and Significance of this compound as a Secoiridoid Hemiacetal Acetal (B89532)

This compound is classified as a secoiridoid hemiacetal acetal nih.govwikipedia.orgthegoodscentscompany.comscispace.com. This classification highlights key features of its chemical structure. Secoiridoids are characterized by the cleavage of the cyclopentane (B165970) ring found in their iridoid precursors lipidmaps.orglipidmaps.orgnih.gov. The term "hemiacetal acetal" refers to the presence of both hemiacetal and acetal functional groups within the molecule byjus.combyjus.com. A hemiacetal is formed from the reaction of an aldehyde or ketone with one equivalent of alcohol, resulting in a carbon atom bonded to a hydroxyl group (-OH), an alkoxy group (-OR), and two other substituents byjus.combyjus.com. An acetal is formed from the reaction of an aldehyde or ketone with two equivalents of alcohol, where the central carbon is bonded to two alkoxy groups (-OR) and two other substituents byjus.combyjus.com. This compound's unique combination of a secoiridoid skeleton with hemiacetal and acetal functionalities contributes to its structural complexity and chemical reactivity. This distinct classification sets it apart from other terpenoid classes like intact iridoids or limonoids, although it shares a common origin from the terpenoid pathway. The significance of this compound lies in its unusual structural features within the realm of natural products, prompting further investigation into its biosynthesis and potential biological roles.

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation into this compound is warranted due to several factors. Its unique secoiridoid hemiacetal acetal structure presents intriguing challenges and opportunities for synthetic chemists aiming to replicate or modify the molecule openaccessjournals.com. Understanding its complete biosynthetic pathway could reveal novel enzymatic mechanisms and provide avenues for biotechnological production or engineering frontiersin.org. Furthermore, as a natural product isolated from a plant genus known for producing bioactive compounds, this compound may possess as-yet undiscovered biological activities ku.eduontosight.airesearchgate.net. Academic research provides the platform for detailed structural analysis, exploration of its chemical properties, and rigorous investigation of its potential interactions with biological systems without the constraints of immediate commercial application. The complexity of its structure also makes it an interesting target for advanced spectroscopic and analytical techniques.

Properties

CAS No. |

61229-34-3 |

|---|---|

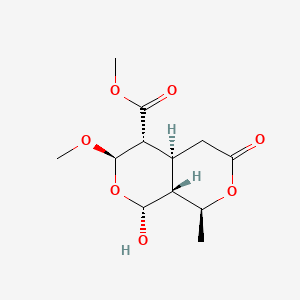

Molecular Formula |

C12H18O7 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

methyl 1-hydroxy-3-methoxy-8-methyl-6-oxo-3,4,4a,5,8,8a-hexahydro-1H-pyrano[3,4-c]pyran-4-carboxylate |

InChI |

InChI=1S/C12H18O7/c1-5-8-6(4-7(13)18-5)9(10(14)16-2)12(17-3)19-11(8)15/h5-6,8-9,11-12,15H,4H2,1-3H3 |

InChI Key |

IYOMTPNHJRSLSB-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](CC(=O)O1)[C@H]([C@@H](O[C@H]2O)OC)C(=O)OC |

Canonical SMILES |

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xylomollin; |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Xylomollin

Natural Abundance and Botanical Sources

Xylomollin is a secoiridoid hemiacetal acetal (B89532) that has been identified in specific botanical sources. nih.gov Its natural occurrence is primarily linked to the mangrove genus Xylocarpus, which is known for producing a rich diversity of secondary metabolites, particularly limonoids. nih.gov

This compound and its related limonoid structures are predominantly isolated from species within the Xylocarpus genus, which belongs to the mahogany family (Meliaceae). nih.govscienceopen.com These mangrove plants are distributed across coastal and swampy regions in Asia, Africa, and Australia. nih.gov

Xylocarpus moluccensis : This species is a significant source of a wide array of limonoids, including numerous compounds designated as "xylomolins". nih.govnih.gov Research has led to the isolation of dozens of new limonoids from this plant, highlighting its chemical diversity. nih.gov For instance, studies on the seeds of X. moluccensis collected from mangrove swamps in Thailand and India have successfully identified and characterized multiple novel xylomolin compounds. nih.govresearchgate.net

Xylocarpus granatum : This species is another well-documented source of complex limonoids. nih.govresearchgate.net While research has identified various phragmalin-type limonoids and mexicanolides from the fruit and bark of X. granatum, it contributes to the broader understanding of the chemical profile of the genus known for producing this compound. nih.govnih.gov

The table below summarizes the identification of this compound and related compounds in these key botanical sources.

| Botanical Source | Compound Type | Reference |

| Xylocarpus moluccensis | This compound, a secoiridoid | nih.gov |

| Xylocarpus moluccensis | Limonoids (xylomolins A1–N, O-X) | nih.govnih.gov |

| Xylocarpus granatum | Phragmalin-type limonoids | nih.gov |

| Xylocarpus granatum | Mexicanolides (xylogranatins A-D) | nih.gov |

The concentration and presence of this compound and related limonoids vary across different tissues of the host plants. Scientific investigations have targeted specific parts of the Xylocarpus trees to maximize the yield of these compounds.

Seeds : The seeds of Xylocarpus species are a particularly rich source. Numerous studies have successfully isolated a diverse range of xylomolins and other limonoids from the seeds of X. moluccensis. nih.govnih.govresearchgate.net

Bark : The bark, specifically the stem bark, of Xylocarpus granatum has been processed to isolate phragmalin-type limonoids. nih.gov Methanol (B129727) extracts of the bark have been used in studies, indicating it as a significant repository of these compounds. waocp.org

Fruit : The fruit of Xylocarpus granatum has also been a subject of chemical examination, leading to the isolation of new mexicanolides. nih.gov

The following table details the distribution of these compounds within the plant tissues.

| Plant Tissue | Associated Species | Isolated Compounds | Reference |

| Seeds | Xylocarpus moluccensis | Xylomolins O-X, Godavarins L-O | nih.govresearchgate.net |

| Stem Bark | Xylocarpus granatum | Phragmalin-type limonoids | nih.gov |

| Fruit | Xylocarpus granatum | Mexicanolides (xylogranatins) | nih.gov |

| Leaf | Xylocarpus moluccensis | Various metabolites (general) | waocp.org |

Methodological Advances in Isolation from Natural Extracts

The isolation of this compound from its natural sources is a multi-step process that relies on advanced analytical techniques to separate the compound from a complex mixture of phytochemicals.

Chromatography is the cornerstone of isolating pure chemical compounds from natural extracts. sciencebiology.org The process typically involves an initial extraction followed by several chromatographic steps.

Initial Extraction : Plant material (e.g., seeds, bark) is first dried, powdered, and then subjected to extraction using solvents like methanol or acetone. pan.olsztyn.plresearchgate.net

Column Chromatography : This is a fundamental technique used for the initial separation of the crude extract. sciencebiology.org The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. sciencebiology.orgpan.olsztyn.pl A solvent or a gradient of solvents (mobile phase) is then passed through the column to elute different fractions based on their polarity and size. sciencebiology.org

High-Performance Liquid Chromatography (HPLC) : For finer separation and purification, HPLC is often employed. nih.gov This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing higher resolution and separating compounds that are structurally very similar. unife.it Reversed-phase columns (e.g., C18) are commonly used in this process. nih.gov

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of the separation in column chromatography and to identify fractions containing the compound of interest. sciencebiology.org

Achieving high purity is critical for the structural elucidation and characterization of natural products like this compound. nih.gov The efficiency of the isolation protocol is determined by the yield and purity of the final compound.

Multi-Step Approach : A combination of different chromatographic methods is typically required. For instance, an initial separation by column chromatography on silica gel might be followed by further purification using Sephadex LH-20 and finally preparative HPLC to yield the pure compound. pan.olsztyn.pl

Purity Assessment : The purity of the isolated compound is often confirmed by its sharp melting point and through spectral analysis. sciencebiology.org Techniques like HPLC can also be used to confirm that the final sample consists of a single compound. nih.gov

Recrystallization : After chromatographic separation, recrystallization is a common final step to obtain a highly purified crystalline solid of the target compound. sciencebiology.org This process further removes minor impurities.

The general workflow for achieving high purity is outlined in the table below.

| Isolation Stage | Technique | Purpose | Reference |

| 1. Extraction | Solvent Extraction | Obtain crude extract from plant material | pan.olsztyn.pl |

| 2. Initial Separation | Column Chromatography (Silica Gel) | Fractionate crude extract based on polarity | sciencebiology.org |

| 3. Further Purification | Column Chromatography (Sephadex LH-20) | Separate fractions based on molecular size | pan.olsztyn.pl |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Isolate the target compound to high purity | nih.gov |

| 5. Final Form | Recrystallization | Obtain pure crystalline compound | sciencebiology.org |

Structural Elucidation and Stereochemical Investigations of Xylomollin

Historical Progression of Xylomollin Structure Determination

The determination of the precise chemical structure and three-dimensional arrangement of natural products like this compound is a fundamental aspect of organic chemistry. wou.eduresearchgate.net This process often involves a historical progression of research, with initial proposals being refined and corrected as more advanced analytical techniques become available.

Initial Structural Proposals and Challenges

Early research into this compound aimed to establish its planar structure and connectivity. Initial structural proposals were put forth based on the available spectroscopic data at the time. google.comnih.gov For instance, a publication in the Journal of the American Chemical Society in 1976 reported on the structure of this compound, identifying it as a secoiridoid hemiacetal acetal (B89532). nih.govicipe.orgicipe.org

Challenges in these early stages often arose from the complexity of the molecule's ring system and the presence of multiple stereocenters. google.com Differentiating between possible isomeric structures and assigning the correct positions of functional groups based on limited data could be difficult. wou.edu The relatively small sample amounts typically isolated from natural sources also posed limitations on the extent and type of analyses that could be performed.

Subsequent Revisions and Definitive Assignments

Over time, as spectroscopic methods advanced, further investigations allowed for revisions and definitive assignments of this compound's structure and stereochemistry. ctdbase.orgscribd.comemerypharma.com The initial structural proposals were revisited and refined based on more comprehensive spectroscopic datasets. scribd.com

The definitive assignment of the structure, including the relative stereochemistry at various chiral centers, was achieved through detailed analysis of advanced spectroscopic data and potentially comparisons with synthetic intermediates or derivatives. google.comscribd.com The correct relative configuration of the molecule's complex ring system and substituents was crucial for a complete understanding of its chemical identity. grafiati.com

Advanced Spectroscopic Methods for Structure Elucidation

Modern structural elucidation heavily relies on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone method for determining the connectivity and stereochemistry of organic molecules. researchgate.netnih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environment of atomic nuclei within a molecule, which is directly related to its structure. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable tools in the structural analysis of complex natural products like this compound. researchgate.netnih.govharvard.edund.edu

High-field NMR spectrometers offer increased sensitivity and resolution, which are critical for analyzing complex molecules and obtaining well-separated signals. harvard.edu While 1D 1H and 13C NMR spectra provide fundamental information about the types of protons and carbons and their chemical environments, 2D NMR techniques reveal crucial connectivity and spatial relationships. emerypharma.comyoutube.comnih.gov

Several key 2D NMR experiments are routinely employed in structure elucidation:

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment identifies protons that are scalar coupled to each other, typically through two or three bonds. emerypharma.comhuji.ac.ilprinceton.edu Cross-peaks in a COSY spectrum indicate coupled protons, providing information about the connectivity of proton spin systems. emerypharma.comhuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates protons with the carbons to which they are directly attached (one-bond correlation). emerypharma.comhuji.ac.ilprinceton.edu An HSQC spectrum shows cross-peaks between a proton signal and the signal of the carbon it is bonded to, aiding in the assignment of carbon signals and establishing C-H connectivity. emerypharma.comhuji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds. emerypharma.comhuji.ac.ilprinceton.edu HMBC cross-peaks are particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing long-range connectivity information essential for piecing together the molecular skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D experiment identifies protons that are spatially close to each other, regardless of the number of bonds separating them. huji.ac.ilprinceton.edu Cross-peaks in a NOESY spectrum indicate a Nuclear Overhauser Effect (NOE), which arises from through-space dipole-dipole interactions. harvard.eduprinceton.edu NOESY is invaluable for determining the relative stereochemistry and conformation of a molecule. researchgate.netnih.gov

These techniques, often used in combination, provide a comprehensive map of connectivities and spatial proximities within the molecule. researchgate.net

The application of these advanced NMR techniques has been crucial in the structural elucidation of this compound. COSY data would have been used to identify coupled proton networks within the molecule, establishing the connectivity of adjacent protons. scribd.comemerypharma.com HSQC experiments would have allowed for the direct assignment of protonated carbons, linking specific proton signals to their corresponding carbon signals. emerypharma.com

Furthermore, NOESY data would have been essential for determining the relative stereochemistry of this compound's multiple chiral centers. researchgate.netnih.gov Observed NOE correlations between specific protons would indicate their spatial proximity, allowing researchers to deduce the relative orientation of groups in three dimensions. nih.govresearchgate.net For example, NOE contacts between protons on different rings or across ring junctions can provide definitive evidence for cis or trans relationships. researchgate.net The combination of connectivity information from COSY, HSQC, and HMBC with the spatial information from NOESY allows for the complete assignment of the relative configuration of complex molecules like this compound. researchgate.net

| NMR Experiment | Information Provided | Correlations Observed |

| COSY | Through-bond proton-proton connectivity | Protons coupled through 2 or 3 bonds |

| HSQC | Direct proton-carbon connectivity | Protons directly bonded to carbons |

| HMBC | Long-range proton-carbon connectivity | Protons correlated to carbons 2-4 bonds away |

| NOESY | Through-space proton-proton proximity | Protons spatially close to each other |

These spectroscopic methods, particularly the suite of 2D NMR experiments, have been fundamental in moving from initial structural proposals to the definitive and stereochemically accurate representation of this compound.

Automation and Machine Learning in NMR-Guided Elucidation

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the local environments of atoms. creative-biolabs.comnih.gov The process of interpreting complex NMR data can be time-consuming and challenging. To accelerate and improve the accuracy of this process, automation and machine learning (ML) approaches are being increasingly integrated into NMR-guided structural elucidation workflows. nih.govfrontiersin.orgrsc.orgcsic.esibm.com

ML algorithms can be trained on large datasets of known structures and their corresponding NMR spectra to predict chemical shifts and coupling constants, or to identify characteristic substructures within a molecule. nih.govfrontiersin.orgrsc.org Some ML frameworks can take experimental 1D 1H and/or 13C NMR spectra as input and predict the presence of specific substructures, annotate the spectrum, and even propose candidate constitutional isomers with a probabilistic ranking. nih.govrsc.org This can significantly reduce the time and effort required to arrive at a plausible structure, especially for novel or complex compounds. nih.gov While fully automated structure elucidation from NMR remains an active area of research, ML-based methods show promise in enhancing the efficiency and reliability of this critical step. ibm.com The application of ML to computational NMR in structural elucidation can be broadly categorized into predicting NMR data and correlating experimental and calculated data to identify the most likely structures. frontiersin.orgcsic.es

Mass Spectrometry (MS) Applications

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound, complementing the data obtained from NMR. news-medical.netlongdom.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Validation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the accurate determination or validation of its molecular formula. wisdomlib.org ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds like many natural products. By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high accuracy, HRESIMS can distinguish between compounds with very similar nominal masses but different elemental compositions. This is achieved by resolving isotopic peaks and providing an accurate mass measurement that can be used to calculate the elemental composition. For example, HRESIMS has been used to establish the molecular formulas of various limonoids, including those related to this compound, isolated from natural sources. nih.govsemanticscholar.orgresearchgate.net The positive HRESIMS ion peak at m/z 615.2785 was used to establish the molecular formula of one such compound as C33H42O11. nih.govsemanticscholar.org

Tandem MS for Fragmentation Analysis and Structural Inference

Tandem mass spectrometry (MS/MS or MS2) involves multiple stages of mass analysis with a fragmentation step in between. longdom.orgunt.eduwikipedia.orgnationalmaglab.org This technique is invaluable for gaining structural information by breaking down selected ions (precursor ions) into smaller fragment ions (product ions) and analyzing their m/z ratios. unt.edunationalmaglab.org The fragmentation patterns observed in tandem MS can provide insights into the connectivity of atoms and the presence of specific functional groups within the molecule. longdom.orgnationalmaglab.org Different fragmentation methods, such as collision-induced dissociation (CID), can be employed to generate characteristic fragment ions. wikipedia.orgnationalmaglab.org By analyzing the mass differences between the precursor ion and the product ions, as well as the relationships between the product ions themselves, researchers can piece together structural information. Tandem MS is widely used in the analysis of complex molecules, including natural products, to confirm proposed structures and to elucidate the structures of unknown compounds. longdom.orgwikipedia.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique used to determine the three-dimensional structure of crystalline molecules at the atomic level, providing detailed information about atomic positions, bond lengths, and bond angles uhu-ciqso.escarleton.eduuni-ulm.dersc.org. This method requires the availability of suitable single crystals uhu-ciqso.eshhu.de.

SC-XRD has been instrumental in the direct determination of both the absolute and relative stereochemistry of this compound and related compounds nih.govnih.gov. By analyzing the diffraction patterns produced by X-rays passing through a crystal, researchers can unequivocally assign the stereochemical configurations at chiral centers carleton.eduhhu.de. For some this compound derivatives, single-crystal X-ray diffraction analyses using Cu Kα radiation have been reported to unequivocally establish absolute configurations nih.govnih.gov. For instance, the absolute configuration of xylomolin A was established as 2R,3S,5S,6R,9S,10R,13R,17R through SC-XRD analysis with Cu Kα radiation nih.gov.

Computational Chemistry in Conformational and Stereochemical Analysis

Computational chemistry methods play a significant role in complementing experimental data for the analysis of molecular conformations and stereochemistry.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) is a computational quantum mechanical method widely used in chemistry and materials science to investigate the electronic structure and properties of molecules wikipedia.orgukm.myimperial.ac.uk. DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts and ECD spectra, which can then be compared with experimental data to validate proposed structures and stereochemical assignments researchgate.netrsc.org. This approach is particularly useful in confirming relative and absolute configurations researchgate.net.

Molecular Dynamics (MD) Simulations of this compound Diastereomers (e.g., trans- and cis-Xylomollin)

Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time wikipedia.orgnih.govnih.gov. MD simulations can provide insights into the conformational preferences and dynamics of molecules, including different diastereomers nih.govnih.gov. While specific results for MD simulations of trans- and cis-Xylomollin diastereomers were not extensively detailed in the provided search snippets, MD simulations are a standard tool for studying the dynamic behavior and conformational space of molecules wikipedia.orgnih.govgrafiati.comresearchgate.net. Studies have explored the conformations of trans-xylomollin using distance restraint molecular dynamics simulations researchgate.net.

Total Synthesis and Synthetic Pathway Development of Xylomollin

Historic and Contemporary Total Synthesis Strategies for Xylomollin

Early synthetic efforts towards this compound and related iridoids often involved strategies focused on constructing the bicyclo[3.3.0]octane core. capes.gov.br The first total synthesis of (-)-Xylomollin was reported in 1986. acs.orgscribd.comarchive.org This marked a significant achievement in accessing this complex natural product in the laboratory. acs.org Contemporary approaches continue to explore efficient and stereoselective routes to this compound, often employing novel methodologies and strategic disconnections to overcome synthetic hurdles. researchgate.net

Challenges and Innovations in Stereocontrol

Achieving precise stereocontrol is paramount in this compound synthesis due to the presence of multiple chiral centers and the demanding trans-fusion of the bicyclic system. infona.plnih.gov

Asymmetric Induction Techniques

Asymmetric induction plays a crucial role in establishing the correct stereochemistry during the formation of new chiral centers. wikipedia.orgmsu.edunih.gov Techniques such as using chiral auxiliaries have been employed in the synthesis of related compounds to achieve high levels of asymmetric induction. wikipedia.orgdatapdf.com The strategic incorporation of chiral information, either through the substrate, reagents, or catalysts, is essential for directing the stereochemical outcome of key transformations in the this compound synthetic pathway. wikipedia.orgmsu.edu

Stereochemical Control of Bridgehead Carbons and Ring Systems

Controlling the stereochemistry at the bridgehead carbons of the trans-fused bicyclo[3.3.0]octane core is a particularly challenging aspect of this compound synthesis. infona.pllookchem.com The desired trans-环 system requires careful consideration of reaction pathways and conformational preferences during cyclization or ring-forming events. infona.pl Strategies might involve the transformation of a cis-bicyclo[3.3.0]octane precursor into the trans-fused product through epimerization or inversion of stereochemistry at a bridgehead carbon under controlled conditions. infona.pl Achieving stereochemical control in bicyclic systems often involves understanding and exploiting the inherent rigidity and conformational biases of these structures. gla.ac.ukspectroscopyonline.comresearchgate.net

Development of Novel Reaction Methodologies Relevant to this compound (e.g., C-H alkoxylation)

The synthesis of complex natural products like this compound often drives the development of novel synthetic methodologies. anu.edu.aumdpi.compolytechnique.fr For example, C-H alkoxylation, a transformation that allows for the direct installation of an alkoxy group onto a C-H bond, could potentially be relevant for introducing the methoxy (B1213986) or hemiacetal functionalities present in this compound. nih.govlookchem.comnih.govresearchgate.netresearchgate.net While general C-H alkoxylation methodologies have been developed, their specific application and optimization within the context of a complex this compound synthesis would represent a significant innovation. nih.govlookchem.comnih.govresearchgate.netresearchgate.net Other novel reactions could focus on stereoselective cyclizations or the formation of the crucial acetal (B89532) linkage under mild conditions. mdpi.comnih.gov

Mechanistic Insights into Xylomollin S Pre Clinical Biological Activities

Overview of Broad-Spectrum Bioactivities

Pre-clinical investigations have indicated that Xylomollin possesses a range of biological activities. These include effects against microorganisms, such as bacteria and fungi, as well as acting as a feeding deterrent for insects. ontosight.aiimperial.ac.uk Research into related compounds from the Xylocarpus genus, where this compound is also found, has revealed a spectrum of activities including antioxidant, anti-inflammatory, antidiarrheal, antimicrobial, anticancer, insecticidal, pesticidal, and antifeedant effects. researchgate.net While these studies often examine crude extracts or other isolated compounds, they highlight the potential for bioactive substances within this plant family, from which this compound is derived.

Antimicrobial and Antifungal Properties (Pre-clinical in vitro)

This compound has been reported to exhibit antimicrobial and antifungal properties in pre-clinical in vitro studies. ontosight.ai These activities suggest its potential as a source for developing new agents to combat microbial and fungal infections. ontosight.ai

Cellular and Molecular Targets in Microorganisms

Research into the biological activities of compounds often includes evaluating their effects on microorganisms. While specific details on this compound's direct cellular and molecular targets in microorganisms are not extensively detailed in the provided search results, related studies on extracts from the Xylocarpus genus, from which this compound can be isolated, offer some insights into potential mechanisms.

Plant extracts, including those from mangroves like Xylocarpus, contain various phytochemicals such as alkaloids, phenols, and flavonoids that exhibit antimicrobial activities. nih.govplantsjournal.comresearchgate.net These compounds can disrupt microbial cell walls, affect cytoplasmic membranes, break down cell nuclei, and modify cell proteins and DNA, leading to the inhibition of microbial growth. nih.gov For instance, alkaloids can disrupt peptidoglycan in bacterial cell walls. nih.gov Phenols can affect the cytoplasmic membrane and break the cell nucleus. nih.gov Flavonoids can modify cell protein and DNA, inhibiting cell growth. nih.gov The antimicrobial efficacy of plant extracts is often attributed to this complex chemical composition and the disruption of vital enzymatic processes in microbes. plantsjournal.com

While these studies discuss the general mechanisms of action of phytochemicals found in the source plants of this compound, further research is needed to specifically elucidate the cellular and molecular targets of this compound itself in various microorganisms.

Antioxidant Mechanisms

This compound, like other compounds found in mangrove species, has demonstrated antioxidant properties. nih.govplantsjournal.comsci-hub.senih.gov Antioxidants play a crucial role in protecting cells from damage caused by free radicals and reactive oxygen species (ROS). nih.govuad.ac.idnih.gov

Free Radical Scavenging Capabilities

The antioxidant activity of compounds can involve the scavenging of free radicals. uad.ac.idnih.gov Free radicals are highly reactive molecules that can cause oxidative stress and damage to cellular components. nih.govuad.ac.idnih.gov Antioxidant substances can neutralize free radicals by donating electrons, thereby stabilizing the radical molecules. uad.ac.id

Studies on mangrove fruit extracts, the source of compounds like this compound, indicate that their antioxidant property can prevent the excessive production of free radicals. nih.gov The free radical scavenging capacity of plant extracts can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. plantsjournal.comnih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical, causing its decolorization. nih.gov The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric used in these assays. plantsjournal.comnih.gov For example, an extract of Xylocarpus granatum leaves showed a DPPH free radical scavenging activity with an IC50 of 73.99 µg/mL, which was compared to L-ascorbic acid (Vitamin C) with an IC50 of 10.69 µg/mL. plantsjournal.com This indicates that the extract possesses free radical scavenging capabilities, although less potent than the standard antioxidant L-ascorbic acid. plantsjournal.com

The mechanism of free radical scavenging can occur through different pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.commdpi.com In the HAT mechanism, the antioxidant transfers a hydrogen atom to the free radical. mdpi.commdpi.com In the SET mechanism, a single electron is transferred from the antioxidant to the radical. mdpi.commdpi.com The specific mechanism employed can depend on the structure of the antioxidant and the environment. mdpi.com

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant defense systems. nih.govnih.govmdpi.comsciforum.net This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress and cellular damage. nih.govsciforum.net

Antioxidant compounds can modulate cellular redox homeostasis by influencing the activity of enzymes involved in ROS generation and scavenging. nih.gov They can also impact signaling pathways related to the antioxidant response. nih.govnih.govcsic.es For instance, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. mdpi.comcsic.es Activation of Nrf2 can lead to the transcription of genes encoding antioxidant enzymes and proteins involved in glutathione (B108866) biosynthesis. mdpi.comcsic.es

While the search results highlight the general importance of redox homeostasis and how various compounds can modulate it, specific details on how this compound directly influences these processes are not provided. However, given its classification as an antioxidant, it is plausible that this compound may contribute to maintaining cellular redox balance through mechanisms such as free radical scavenging and potentially by influencing antioxidant defense pathways.

Anti-inflammatory Effects (Pre-clinical in vitro)

Pre-clinical in vitro studies have indicated that this compound, or extracts containing it, may possess anti-inflammatory effects. plantsjournal.comcsic.esdovepress.com Inflammation is a complex biological response involving various signaling pathways and mediators. nih.govanygenes.com

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines

Nitric oxide (NO) is a molecule that plays a role in inflammatory processes, and its overproduction can contribute to inflammation. researchgate.netjyoungpharm.org Macrophages are immune cells that produce NO in response to inflammatory stimuli like lipopolysaccharide (LPS). jyoungpharm.orgpsu.edufrontiersin.org Inhibition of NO production in activated macrophages is a common indicator of potential anti-inflammatory activity in vitro. jyoungpharm.orgnih.govnih.gov

Studies on various natural compounds have shown their ability to inhibit NO production in macrophage cell lines such as RAW 264.7. jyoungpharm.orgnih.gov For example, an isothiocyanate-enriched extract from Moringa oleifera seeds significantly reduced NO production in vitro in activated macrophages. nih.gov Thyme oleoresin also exhibited a dose-dependent decrease in NO production in LPS-stimulated RAW 264.7 cells. jyoungpharm.org

While the provided search results mention anti-inflammatory effects and the inhibition of NO production in the context of other natural compounds and macrophage cell lines, there is no direct information detailing this compound's specific effects on NO production in macrophage cell lines.

Pathways Associated with Inflammatory Modulation

Inflammation involves intricate signaling networks, including pathways mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators. dovepress.comnih.govresearchgate.net Other key pathways include Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which regulate the expression of pro-inflammatory genes and cytokines. anygenes.comresearchgate.netnih.govnih.gov

Modulation of these pathways is a common mechanism by which anti-inflammatory agents exert their effects. dovepress.comnih.gov For instance, some compounds can suppress the biosynthesis of pro-inflammatory lipid mediators by inhibiting COX and LOX enzymes. dovepress.com Others can interfere with the activation or translocation of transcription factors like NF-κB, thereby reducing the expression of inflammatory genes. nih.govnih.gov

Research on extracts from the Xylocarpus genus suggests potential anti-inflammatory activity. researchgate.net While specific pathways modulated by this compound are not explicitly detailed in the search results, its potential anti-inflammatory effects observed in pre-clinical studies could involve the modulation of one or more of these inflammatory pathways. Further research is needed to pinpoint the precise molecular targets and pathways through which this compound exerts its anti-inflammatory effects.

Antitumor Activity (Pre-clinical in vitro)

This compound, a monoterpene, has demonstrated antitumor activities in pre-clinical in vitro studies. sci-hub.se Research on limonoids, a class of compounds that includes this compound, has shown their ability to inhibit the growth of various human cancer cell lines. nih.gov Specifically, studies have investigated the effects of this compound and related compounds isolated from mangrove plants on cancer cells. researchgate.netnih.govmdpi.comsemanticscholar.org

Induction of Cell Apoptosis and Inhibition of Proliferation in Cancer Cell Lines

Pre-clinical studies indicate that this compound and other limonoids can induce apoptosis and inhibit the proliferation of cancer cells. sci-hub.semedkoo.combibliotekanauki.plkhanacademy.orgibidi.com Apoptosis, or programmed cell death, is a natural process that can prevent the spread of potential diseases like cancer. rockland.com Cancer cells often override this mechanism, but certain compounds can trigger it. wikipedia.org

One study on limonoids, including this compound, found that these compounds could induce apoptosis in HL-60 leukemia cells. sci-hub.se Another study reported that a specific this compound derivative, compound 23 from Xylocarpus moluccensis, exhibited weak antitumor activity against human triple-negative breast cancer MD-MBA-231 cells with an IC₅₀ value of 37.7 μM. researchgate.netnih.govmdpi.comsemanticscholar.org The IC₅₀ value represents the concentration of a substance required to inhibit the growth of cells by 50%.

While some limonoids have shown significant growth-inhibitory effects and induced apoptosis in certain cancer cell lines, the concentration needed to induce apoptosis was sometimes relatively high, suggesting that this might not be the sole mechanism of action for their cytotoxic effects in all cases. nih.gov

Here is a summary of selected in vitro antitumor activity data for a this compound derivative:

| Compound | Cancer Cell Line | Activity | IC₅₀ (μM) | Source Plant |

| This compound (Compound 23) | MD-MBA-231 (human triple-negative breast cancer) | Antitumor Activity | 37.7 | Xylocarpus moluccensis researchgate.netnih.govmdpi.comsemanticscholar.org |

Interference with Specific Signaling Pathways (e.g., Wnt signaling)

While the direct interference of this compound with specific signaling pathways like Wnt has not been extensively detailed in the provided search results, the Wnt signaling pathway is known to play a crucial role in cell proliferation and development, and its abnormal activation is implicated in many cancers. cpn.or.krnih.govkegg.jpmdpi.com Modulating the Wnt pathway with small molecules is an area of research for potential cancer therapies. mdpi.com

Research on other natural compounds has explored their mechanisms of action against cancer cells, including the induction of apoptosis and inhibition of proliferation via various signaling pathways, such as the reactive oxygen species (ROS)/JNK pathway. Further research is needed to fully elucidate the specific signaling pathways that this compound may interfere with to exert its antitumor effects.

Other Investigated Biological Activities (e.g., Anti-HIV)

Beyond antitumor activity, this compound and related compounds have been investigated for other biological activities, including anti-HIV properties. sci-hub.sesemanticscholar.orgmedkoo.com Studies have tested the anti-HIV activities of several compounds, including xylomollins, isolated from Xylocarpus moluccensis. researchgate.netnih.govmdpi.comsemanticscholar.org

In one study, anti-HIV activities of numerous this compound compounds were tested in vitro. researchgate.netnih.govmdpi.comsemanticscholar.org However, the results indicated that none of the tested this compound compounds showed potent inhibitory activity against HIV. researchgate.netnih.govmdpi.comsemanticscholar.org While the urgent need for novel anti-HIV/AIDS medicines is recognized and many natural products are being investigated, potent inhibitory activity was not observed for the tested xylomollins in this particular study. bibliotekanauki.pl

Here is a summary of selected in vitro anti-HIV activity data for this compound and related compounds:

| Compound(s) | Activity | Result | Source Plant |

| Xylomollins (Compounds 1, 3, 8, 10, 11, 14, 20, 23-25, 27) | Anti-HIV | No potent inhibitory activity observed researchgate.netnih.govmdpi.comsemanticscholar.org | Xylocarpus moluccensis researchgate.netnih.govmdpi.comsemanticscholar.org |

Structure Activity Relationship Sar Studies of Xylomollin and Synthetic Analogs

Identification of Essential Pharmacophores and Key Structural Motifs for Bioactivity

The biological activity of a compound is dictated by specific structural features, known as pharmacophores, that interact with a biological target researchgate.netmdpi.com. While a detailed, experimentally-derived pharmacophore model specifically for Xylomollin's feeding deterrent activity is not extensively described in the provided search results, the identification of active synthetic derivatives offers insights into essential structural motifs.

Studies on synthetic derivatives and intermediates of this compound have shown that compounds structurally related to this compound can exhibit insect feeding deterrent properties google.com. Specifically, glutaraldehyde (B144438) and certain carbocyclic or heterocyclic dialdehydes with aldehyde groups on adjacent carbons have been identified as exhibiting antifeeding activity google.com. This suggests that dialdehyde (B1249045) functionalities or structures capable of presenting similar reactive centers may contribute to the deterrent effect. The secoiridoid hemiacetal acetal (B89532) core of this compound, with its characteristic fused rings and oxygen-containing functionalities, represents the foundational structure from which active motifs are being explored google.cominfona.pl. The trans-fused iridoid terpene structure of this compound has also been noted for its potential pharmacological applications infona.pl.

Identifying the minimal structural components required for relatively high activity is a key goal in developing more cost-effective and ecologically sound feeding deterrents google.com. The complexity of the natural product suggests that a simplified synthetic analog retaining the crucial pharmacophoric elements could be a viable alternative to synthesizing the complete, intricate this compound structure google.com.

Systematic Modifications and Their Impact on Biological Potency

Systematic modification of a lead compound's structure is a fundamental approach in SAR studies to understand how specific changes influence biological activity wikipedia.org. In the context of this compound, research has involved the identification of synthetic derivatives and intermediates that retain the desired feeding deterrent activity google.com.

One reported approach involves the identification of synthetic derivatives or intermediates of this compound that can function as feeding deterrents google.com. Among these, glutaraldehyde and carbocyclic or heterocyclic dialdehydes where the aldehyde groups are positioned on adjacent carbons of the rings have shown activity google.com. The active compounds also include the hemiacetal hemiacetal equivalents, the acetal hemiacetal equivalents, and the vinyl ether equivalents of these dialdehydes google.com.

While detailed quantitative data on the impact of each specific modification on the potency compared to native this compound is not extensively provided in the search results, the identification of these simpler active structures indicates that the full complexity of this compound is not strictly necessary for some level of feeding deterrent activity google.com. For instance, some tested compounds showed a significant feeding deterrent effect in weight change tests, comparable to or even exceeding that of Azadirachtin in one instance google.com. This highlights that specific, simplified structural elements can effectively mimic the activity of the more complex natural product.

Further systematic modifications, such as altering the length or nature of alkyl chains, introducing different functional groups, or modifying the stereochemistry, would be necessary to fully map the SAR and optimize the potency and properties of this compound-derived deterrents.

Computational Approaches in SAR Analysis (e.g., molecular modeling)

Computational approaches, particularly molecular modeling techniques, play an increasingly vital role in SAR analysis and drug discovery researchgate.netuneb.brnih.gov. These methods can provide insights into the three-dimensional structure, conformational preferences, and interactions of molecules with potential biological targets researchgate.netuneb.brchemcomp.com.

Molecular dynamics (MD) simulations have been employed to study the molecular structures of trans- and cis-xylomollin infona.pl. These simulations can help characterize the stable conformations of the molecule in different environments (e.g., solution or gas phase) and understand the dynamics of its flexible parts infona.pl. Understanding the preferred conformation is crucial for SAR, as the biological activity is dependent on the molecule's shape and the spatial arrangement of its functional groups when interacting with a target researchgate.netmdpi.com. The comparative study using MD simulations showed that trans-xylomollin acquires a high configuration energy and reaches a stable configuration state in a solution environment under the AMBER force field infona.pl.

Beyond conformational analysis, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound and its analogs researchgate.netuneb.brnih.gov. Molecular docking could be used to predict how this compound or its derivatives might interact with a hypothesized target site, identifying key binding interactions uneb.brnih.gov. QSAR models aim to build mathematical relationships between structural descriptors of a series of compounds and their biological activity, allowing for the prediction of activity for new, untested analogs wikipedia.orgcollaborativedrug.com. While specific docking or QSAR studies on this compound's feeding deterrent activity were not detailed in the provided snippets, these methods offer powerful tools for future SAR exploration and the rational design of more potent analogs. Computational modeling can also help in identifying molecular sites responsible for interactions and predicting the orientation of compounds researchgate.net.

Rational Design Principles for this compound-Derived Biologically Active Compounds

Rational design in chemistry involves using an understanding of structure-activity relationships and target interactions to design molecules with desired biological properties unimi.itrsc.org. For this compound-derived biologically active compounds, rational design principles are guided by the need to create compounds that are effective, potentially simpler to synthesize than the natural product, and environmentally sound google.com.

Based on the SAR insights, rational design would focus on incorporating and optimizing the essential pharmacophoric elements identified in active this compound derivatives google.comresearchgate.net. This involves designing simpler molecular scaffolds that present the crucial functional groups (such as aldehyde functionalities or their equivalents) in the correct spatial arrangement necessary for interaction with the biological target responsible for the feeding deterrent effect google.com.

The challenge of the high cost of synthesizing natural this compound for commercial use underscores the importance of designing simpler, yet potent, synthetic analogs google.com. Rational design principles would therefore emphasize the synthesis of compounds with minimal structural complexity while retaining high activity google.com. This could involve:

Scaffold Simplification: Designing molecules with simpler ring systems or acyclic structures that mimic the presentation of key functional groups in this compound.

Pharmacophore Mimicry: Creating molecules that possess the identified essential pharmacophoric features (e.g., reactive carbonyls or groups that can engage in similar interactions) in a suitable 3D arrangement.

Exploration of Equivalents: Investigating bioisosteric replacements for functionalities in this compound that maintain or enhance activity while potentially improving synthetic accessibility or stability google.com.

Computational approaches, as discussed in Section 7.3, are integral to the rational design process. Molecular modeling can help design and evaluate potential new structures in silico before committing to synthesis, predicting their likely activity and identifying potential liabilities researchgate.netuneb.br. This iterative process of design, synthesis, testing, and SAR analysis, guided by computational insights, is key to developing optimized this compound-derived biologically active compounds wikipedia.orgcollaborativedrug.com. The goal is to achieve relatively high activity with the minimal necessary structural components google.com.

Ecological and Environmental Context of Xylomollin

Role as a Natural Plant Defense Metabolite against Herbivory

Xylomollin is recognized as a potent feeding deterrent google.com. This means that its presence in plant tissues discourages herbivores from consuming the plant. The production of such deterrents is a crucial part of a plant's defense strategy, helping to reduce damage and improve the plant's chances of survival and reproduction wikipedia.orgfrontiersin.org.

Plants employ various chemical defenses, including terpenes, alkaloids, and phenolics, among others nih.govuv.mxmpg.de. This compound belongs to the monoterpenoid class, which are known to be abundant in plants and can act as strong feeding deterrents dokumen.pub. The effectiveness of these natural compounds against herbivores is a key aspect of plant-insect interactions frontiersin.org. Research into plant defense mechanisms often involves identifying these deterrent compounds and understanding how they affect herbivore behavior and physiology mpg.de.

Data on the specific antifeedant activity of this compound has been explored, particularly in the context of developing alternatives to synthetic insecticides google.com. Studies have investigated this compound and its derivatives for their potential as insect feeding deterrents google.com. For example, tests comparing the weight change of food treated with this compound derivatives versus control food consumed by Manduca sexta showed significant feeding deterrent effects google.com.

Co-evolutionary Aspects of this compound Production and Ecological Niche

The presence of this compound in Xylocarpus species, particularly those found in mangrove ecosystems, suggests co-evolutionary processes between these plants and the herbivores in their specific ecological niche uad.ac.idicar.gov.inresearchgate.netnih.gov. Mangrove environments are dynamic and challenging habitats, and the plants that thrive there have developed unique adaptations, including the production of specialized secondary metabolites uad.ac.idplantsjournal.comnih.gov.

The production of defensive compounds like this compound can be viewed as an evolutionary response by the plant to herbivory pressure in its environment. Conversely, herbivores that feed on these plants may evolve mechanisms to overcome or tolerate these defenses mpg.dempg.de. This ongoing "arms race" between plants and herbivores drives the diversification of both defensive chemicals in plants and detoxification or avoidance strategies in herbivores mpg.dempg.de.

While specific co-evolutionary studies directly detailing the interaction between this compound and particular herbivores are limited in the provided search results, the presence of potent feeding deterrents in plants from specific ecological niches, such as mangroves, is consistent with the concept of co-evolutionary adaptation uad.ac.idicar.gov.inresearchgate.netnih.gov. The unique chemical profiles of plants in these environments are likely shaped by the selective pressures exerted by the organisms they interact with, including herbivores and potentially pathogens uad.ac.idisaaa.orgnih.govresearchgate.net.

The study of plant defenses in challenging environments like mangroves provides insights into the complex ecological relationships and the evolutionary significance of secondary metabolites like this compound in defining the ecological niche of the producing plant uad.ac.idicar.gov.inresearchgate.netnih.gov.

Advanced Analytical Methodologies for Xylomollin and Limonoid Research

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine separation methods with detection methods, are essential for the comprehensive chemical profiling of complex mixtures containing limonoids, such as plant extracts semanticscholar.org. These techniques offer enhanced sensitivity, selectivity, and the ability to provide structural information about the separated compounds semanticscholar.orgresearchgate.net.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely applied hyphenated technique in limonoid research researchgate.netnih.gov. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This allows for the detection of analytes even at picogram levels and facilitates precise identification through techniques like selected ion monitoring researchgate.net. Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been developed for accurate identification and quantification of limonoids, utilizing structure-fragment relationships (SFRs) based on detailed fragmentation analysis acs.org. This involves generating fragment libraries for basic limonoids and using them as fingerprints for identification in various samples acs.org.

Gas chromatography coupled with mass spectrometry (GC-MS) is another hyphenated technique used for the analysis of natural products, including some volatile or semi-volatile terpenes, although LC-MS is more commonly applied for the less volatile limonoids researchgate.netmdpi.com. Supercritical fluid chromatography (SFC) hyphenated with detectors such as UV or mass spectrometry has also been explored for the analysis of limonoids in matrices like citrus essential oils, offering potentially faster separations with less organic solvent consumption compared to HPLC researchgate.netmdpi.com.

LC-NMR is a powerful hyphenated technique that couples liquid chromatography with nuclear magnetic resonance spectroscopy semanticscholar.org. This combination is particularly valuable for natural product analysis as it provides detailed structural information about the eluting compounds, overcoming the limitations of detectors like UV which offer limited structural insights semanticscholar.org. While LC-UV is sensitive, LC-NMR provides the structural elucidation necessary for identifying unknown compounds in complex plant extracts semanticscholar.org.

Recent advances in hyphenated analytical techniques have significantly broadened their application in natural product analysis and characterization researchgate.net.

Quantitative Analytical Methods for Xylomollin in Complex Matrices (e.g., plant tissues, biological samples)

Quantitative analysis of this compound and other limonoids in complex matrices like plant tissues and biological samples is crucial for understanding their distribution, biosynthesis, and potential biological roles acs.orgfrontiersin.org. Various methods have been developed for this purpose, often utilizing the sensitivity and selectivity of hyphenated techniques.

HPLC with UV detection is a common method for the quantitative analysis of limonoids like limonin (B1675406), nomilin (B1679832), and obacunone (B191991) in citrus fruits and their products frontiersin.orgjst.go.jp. This method involves extracting the limonoids from the plant matrix, followed by chromatographic separation and detection based on their UV absorbance frontiersin.orgjst.go.jp. Calibration curves are constructed using known standards to determine the concentration of the target compounds jst.go.jp. For instance, HPLC has been used to quantify limonin and nomilin in citrus seedlings frontiersin.org.

More sensitive quantitative analysis can be achieved using LC-MS/MS. This technique allows for the quantification of limonoids at trace concentrations in complex matrices due to its high sensitivity and selectivity, often employing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes acs.orgnih.gov. The development of MS/MS fragment libraries aids in the accurate quantification of specific limonoids in samples like plant tissue extracts, phytopharmaceutical formulations, and biological samples acs.org.

Immunological assays, such as enzyme immunoassays, have also been explored for the quantitative analysis of specific limonoids like limonin google.com. These methods can offer high sensitivity, detecting compounds in the parts per billion range, and can be more rapid and specific than some prior methods, allowing for quantification in unpurified extracts google.com. This involves using limonin-specific antibodies and a detectable limonin derivative to determine the amount of limonin in a sample google.com.

Sample preparation is a critical step in the quantitative analysis of natural products in complex matrices, involving techniques like extraction and clean-up to isolate and concentrate the target analytes while removing interfering substances researchgate.netresearchgate.net. Various extraction methods, including maceration, can be employed depending on the plant material and the nature of the compounds being analyzed researchgate.netmdpi.com.

Emerging Technologies and Future Trends in Natural Product Analytics

The field of natural product analytics is constantly evolving with the emergence of new technologies aimed at improving the speed, sensitivity, and comprehensiveness of analysis. Future trends are likely to focus on integrating advanced separation techniques with high-resolution mass spectrometry and sophisticated data analysis tools.

High-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS are becoming increasingly important for the analysis of natural products, allowing for the accurate determination of elemental compositions and the detection of a wide range of compounds in a single analysis nih.gov.

The development of advanced data processing and analysis tools, including cheminformatics and metabolomics approaches, is crucial for handling the large and complex datasets generated by modern analytical techniques acs.org. These tools aid in the identification of known and unknown compounds, the elucidation of metabolic pathways, and the discovery of new bioactive molecules acs.org.

Emerging techniques for the extraction and characterization of natural compounds are also being explored researchgate.net. Direct analysis in real time mass spectrometry (DART-MS) is an example of an emerging technique that can perform sensitive and comprehensive analyses of metabolites in intact biological samples without extensive sample preparation nih.gov.

The integration of different analytical platforms and the development of multi-dimensional separation techniques are future trends aimed at enhancing the resolving power for analyzing highly complex natural product mixtures. Furthermore, the application of structural elucidation techniques like cryo-EM and advanced NMR methods to challenging natural products continues to advance the field.

The ongoing development and application of these advanced analytical methodologies are critical for the continued discovery, characterization, and understanding of natural products like this compound and the diverse class of limonoids.

Future Research Directions and Unaddressed Scientific Inquiries

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

While Xylomollin is known to be a secoiridoid, derived from the iridoid pathway, the complete sequence of enzymatic transformations and all intermediate compounds leading to its formation have yet to be fully elucidated. Understanding the precise biosynthetic route requires the identification and characterization of every enzyme involved, from the initial precursors (likely derived from the mevalonate (B85504) or non-mevalonate pathways that produce terpenoid precursors) uzh.chnih.gov to the final this compound structure. Research is needed to isolate and purify these enzymes, study their catalytic mechanisms, and identify any potential regulatory elements controlling their expression. This could involve techniques such as gene sequencing to identify biosynthetic gene clusters, protein expression and purification, and in vitro enzymatic assays. Elucidating these steps is crucial for potential future biotechnological production or engineering of this compound and its analogs. The complexity of natural product biosynthesis, often involving collaborating and trans-acting enzymes, presents a significant challenge rsc.orgethz.ch.

Deeper Exploration of this compound's Molecular Targets and Binding Dynamics

Although this compound's biological activities might be suggested by its presence in traditional medicine researchgate.netresearchgate.net, the specific molecular targets within organisms are largely unknown. Future research should aim to identify the proteins, enzymes, receptors, or other biomolecules with which this compound interacts. This could involve a combination of experimental techniques, such as pull-down assays, affinity chromatography, and activity-based protein profiling, coupled with advanced computational methods like molecular docking and molecular dynamics simulations mdpi.comrsc.orgresearchgate.netplos.org. A deeper understanding of the binding dynamics, including the kinetics and thermodynamics of this compound-target interactions, is essential for deciphering its mechanism of action and for rational design of potential therapeutic or agrochemical agents. Studies on the molecular structures and dynamics of this compound itself, including its cis and trans isomers, are also relevant to understanding its interactions grafiati.com.

Development of Chemoenzymatic and Biocatalytic Approaches for Analog Synthesis

The structural complexity of this compound can make traditional chemical synthesis challenging. Developing efficient chemoenzymatic or biocatalytic routes for the synthesis of this compound and its analogs represents a significant area for future research nih.govbeilstein-journals.orgnih.govworktribe.com. Leveraging the specificity and efficiency of enzymes, potentially those identified in the biosynthetic pathway, could allow for more sustainable and stereoselective synthesis. Research is needed to identify suitable enzymes or enzyme cascades that can perform key steps, such as cyclizations, oxidations, or glycosylations, required for this compound synthesis. This could involve enzyme screening, engineering, and optimization for in vitro synthesis. Such approaches would not only provide access to this compound for further study but also enable the generation of diverse analogs with potentially altered or improved biological activities nih.gov.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's role in the producing organism and its interactions with other species, the integration of multi-omics data is crucial quanticate.comnih.govfrontlinegenomics.comresearchgate.netdrugdiscoverynews.com. Future research should involve combining data from genomics, transcriptomics, proteomics, and metabolomics studies. Genomics can provide insights into the genes involved in this compound biosynthesis and regulation. Transcriptomics and proteomics can reveal the expression levels of these genes and the corresponding enzymes under different conditions. Metabolomics can help identify related metabolic pathways and other co-produced compounds. Integrating these diverse datasets through bioinformatics and systems biology approaches can provide a comprehensive picture of how this compound is produced, regulated, and how it influences the organism's physiology and interactions within its environment. Challenges in handling and integrating vast, heterogeneous multi-omics data require advanced computational methods quanticate.comnih.gov.

Investigation of this compound's Role in Inter-species Chemical Communication

This compound's presence in Xylocarpus species suggests a potential ecological role, possibly in mediating interactions with other organisms, such as herbivores, pathogens, or symbiotic partners researchgate.netresearchgate.net. Future research should investigate its function in inter-species chemical communication mdpi.comresearchgate.neteolss.netnhpbs.orguzh.ch. This could involve studying the behavioral or physiological responses of other organisms to this compound, identifying potential receptors in interacting species, and exploring its role as a semiochemical (a chemical carrying a message between organisms) mdpi.comresearchgate.neteolss.net. Understanding if this compound acts as a deterrent, attractant, or signaling molecule would shed light on its ecological significance and could potentially reveal novel applications in areas like pest control or conservation.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Xylomollin’s structural purity, and how should these methods be validated?

- Methodological Answer : Characterizing this compound requires a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC, GC-MS) techniques. For validation:

-

Ensure instrument calibration using certified reference materials.

-

Compare spectral data with published databases or synthesized standards.

-

Report purity thresholds (e.g., ≥95%) and quantify impurities via integration of chromatographic peaks.

-

Provide full experimental parameters (e.g., solvent systems, column specifications) to enable reproducibility .

Technique Key Parameters Validation Steps NMR Solvent, δ (ppm) Compare with reference spectra HPLC Retention time, mobile phase Spike with known standards

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to identify critical variables.

- Step 2 : Document purification steps (e.g., recrystallization solvents, gradient elution in chromatography).

- Step 3 : Validate reproducibility across ≥3 independent batches, reporting yields and purity metrics.

- Step 4 : Include negative controls (e.g., uncatalyzed reactions) to confirm reaction specificity .

Q. What criteria determine the selection of bioassays for evaluating this compound’s pharmacological activity?

- Methodological Answer :

- Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding).

- Use positive/negative controls (e.g., known inhibitors, vehicle-only treatments) to validate assay reliability.

- Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical methods (e.g., nonlinear regression) .

Advanced Research Questions

Q. How can computational chemistry models improve the understanding of this compound’s molecular interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins. Validate with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over ≥100 ns trajectories; analyze RMSD and binding free energies (MM-PBSA/GBSA).

- Quantum Mechanics : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Step 1 : Compare experimental variables (e.g., cell lines, assay protocols, compound purity).

- Step 2 : Conduct meta-analysis to identify confounding factors (e.g., solvent effects, batch variability).

- Step 3 : Replicate conflicting experiments under standardized conditions, using shared reference samples.

- Step 4 : Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to quantify variability significance .

Q. What strategies optimize this compound’s synthetic yield while minimizing side-product formation?

- Methodological Answer :

- Kinetic Control : Adjust reaction time/temperature to favor intermediates.

- Catalyst Screening : Test organocatalysts or transition-metal complexes for selectivity.

- In Situ Monitoring : Use techniques like FTIR or LC-MS to track reaction progress and abort at optimal conversion .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Systematically vary functional groups (e.g., hydroxyl, halogen substituents).

- Data Collection : Measure physicochemical properties (logP, pKa) and bioactivity in parallel.

- Multivariate Analysis : Use PCA or PLS regression to correlate structural features with activity .

Methodological Notes

- Ethical Compliance : Declare conflicts of interest and obtain ethics approvals for biological studies .

- Data Transparency : Share raw spectra, chromatograms, and computational input files in supplementary materials .

- Literature Review : Use platforms like X-MOL to track recent publications and avoid redundant hypotheses .

【论文】英文文献怎么找(第二弹)?轻松学会查找并翻译英文文献(毕业论文)| X-MOL学术平台02:18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.